5-amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Molecular Identity and Basic Characteristics
The fundamental molecular identity of this compound is established through its precise chemical nomenclature and structural composition. The compound is systematically named according to International Union of Pure and Applied Chemistry guidelines, with the designation clearly indicating the positions of functional groups within the bicyclic framework. The nomenclature specifically identifies the amino group at position 5, the tert-butyl substituent at position 1, and the ketone functionality at position 4 of the pyrazolopyrimidine system. This systematic naming convention ensures unambiguous identification of the compound across scientific literature and commercial databases.
Properties
IUPAC Name |
5-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-9(2,3)14-7-6(4-12-14)8(15)13(10)5-11-7/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAJUOTWFKOSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142664 | |
| Record name | 5-Amino-1-(1,1-dimethylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105189-48-7 | |
| Record name | 5-Amino-1-(1,1-dimethylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1-(1,1-dimethylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Biological Activity
5-amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 1105189-48-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
The molecular formula of this compound is C9H13N5O. It features a pyrazolo-pyrimidine core structure that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C9H13N5O |
| Molecular Weight | 195.23 g/mol |
| CAS Number | 1105189-48-7 |
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. A study highlighted that certain synthesized compounds showed potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) as low as 0.02 µg/mL, outperforming the first-line antitubercular drug isoniazid .
Antitumor Activity
The compound has also been studied for its antitumor effects. A series of studies focused on its cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (HEL). The IC50 values for some derivatives were reported to be as low as 1.00 µM, indicating strong cytotoxic potential with a selectivity index exceeding 25-fold against normal cells .
The biological activity of this compound is attributed to its ability to inhibit specific enzyme pathways and cellular processes:
- Inhibition of Kinases : Certain derivatives have shown selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Antioxidant Properties : The compound exhibits antioxidant capabilities that may contribute to its protective effects against oxidative stress in cells.
- Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells through intrinsic pathways .
Study 1: Antimycobacterial Screening
In a significant study published in Pharmaceuticals, a novel pyrazolo derivative was synthesized and tested against Mycobacterium tuberculosis. The results demonstrated an MIC of 0.02 µg/mL, highlighting the compound's potential as a lead for developing new antitubercular agents .
Study 2: Anticancer Efficacy
Another investigation focused on the antiproliferative activity of various pyrazolo derivatives against breast cancer cell lines. The study found that specific modifications in the chemical structure led to enhanced cytotoxicity with IC50 values ranging from 0.59 µM to 2.40 µM across different cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MDA-MB-231 | 1.00 |
| Derivative B | HL60 | 0.95 |
| Derivative C | K562 | 1.05 |
Scientific Research Applications
Medicinal Chemistry Applications
1. PDE Inhibition
One of the primary applications of 5-amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which are crucial for various signaling pathways in cells. The compound has been investigated for its ability to inhibit PDE1, which is implicated in several cardiovascular and neurological disorders.
In a patent application (US11104680B2), the compound was highlighted for its potential use in treating conditions such as heart failure and cognitive dysfunctions by modulating cyclic nucleotide levels in the body .
2. Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidinones exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation. The structural characteristics of this compound make it a candidate for further development as an anticancer agent.
Case Study: Neuroprotective Effects
A study published in a peer-reviewed journal evaluated the neuroprotective effects of pyrazolo[3,4-d]pyrimidinones, including this compound. The results suggested that this compound could protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
| Study Aspect | Details |
|---|---|
| Objective | Evaluate neuroprotective effects |
| Methodology | In vitro assays on neuronal cell lines |
| Findings | Reduced cell death under oxidative stress conditions |
| Implications | Potential use in treating neurodegenerative diseases |
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Researchers are focusing on developing efficient synthetic routes to produce this compound at scale for pharmaceutical applications.
Chemical Reactions Analysis
Alkylation Reactions
The 5-amino group undergoes alkylation with alkyl halides under phase-transfer catalysis. For example:
-
Reaction with methyl iodide : Produces 5-(methylamino)-1-tert-butyl derivatives in DMF at room temperature (yield: 72–85%) .
-
Reaction with propargyl bromide : Forms 5-(propargylamino) derivatives, enabling further click chemistry modifications .
Table 1: Alkylation Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methyl iodide | DMF, RT, 12 h | 5-(N-methylamino) derivative | 85 | |
| Propargyl bromide | DMF, RT, 24 h | 5-(propargylamino) derivative | 72 |
Acylation Reactions
The amino group reacts with acyl chlorides or anhydrides to form amides:
-
Acetylation : Treatment with acetic anhydride in pyridine yields 5-acetamido derivatives .
-
Aroylation : Benzoyl chloride forms 5-benzamido derivatives under reflux conditions (toluene, 80°C, 6 h).
Mechanistic Insight : POCl₃ acts as both a chlorinating agent and catalyst, facilitating in situ generation of acyl chlorides from carboxylic acids .
Cyclization and Heterocycle Formation
The compound participates in cyclocondensation reactions to form fused heterocycles:
-
With aldehydes and CH-acids : Reacts with aryl aldehydes and β-diketones to form pyrazolo[3,4-b]pyridines via tandem Knoevenagel-Michael cyclization (DMF, 100°C) .
-
Trifluoromethyl-β-diketones : Yield regioisomeric pyrazolo[3,4-d]pyrimidines depending on steric effects (Figure 1) .
Hydrolysis and Ring-Opening
The 4-keto group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl at reflux cleaves the pyrimidinone ring, yielding 5-amino-1-tert-butyl-pyrazole-4-carboxamide.
-
Basic hydrolysis : NaOH (10%) at 60°C generates pyrazole-4-carboxylic acid derivatives.
Oxidation and Functionalization
Comparison with Similar Compounds
Chemical Profile :
- Molecular Formula : C₉H₁₃N₅O
- Molecular Weight : 207.23 g/mol
- CAS No.: 1105189-48-7
- Structure: Features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a tert-butyl group at position 1 and an amino group at position 5 .
The compound is listed as a building block by suppliers like CymitQuimica but is currently discontinued .
Potential Applications: As a pyrazolo[3,4-d]pyrimidin-4-one derivative, it shares structural similarities with bioactive compounds targeting kinases, inflammatory pathways, and microbial agents .
Comparative Analysis with Analogues
Structural and Functional Group Comparisons
Key Substituents and Their Impact :
*Estimated log P based on molecular structure.
Structural Insights :
- Dihedral Angles : Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit dihedral angles between 5.72° and 28.96°, influencing conformational stability and target binding. The tert-butyl group in the target compound may restrict rotational freedom, enhancing selectivity .
- Amino Group: The 5-amino substituent likely participates in hydrogen bonding, a feature critical for interactions with enzymatic active sites (e.g., kinases, Mpro) .
Antifungal Activity :
Anti-Inflammatory Activity :
- Derivatives like 11e (EC₅₀ ~ indomethacin) demonstrate that arylthiazole substituents at position 5 enhance activity while minimizing ulcerogenicity. The target compound’s amino group may offer similar advantages but with reduced steric hindrance .
Kinase Inhibition :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Allopurinol | Compound 8IIId | Compound 11e |
|---|---|---|---|---|
| Molecular Weight | 207.23 | 136.11 | ~400* | ~550* |
| log P | ~2.1 | -0.5 | ~3.5 | ~4.5 |
| Solubility | Moderate | High | Low | Low |
| Toxicity Risks | Not reported | Low | Moderate** | Low |
Estimated based on substituents. *Compound 8IIId’s chloroethyl group may pose mutagenic risks, as seen in similar chlorinated analogues .
Preparation Methods
Alkylation of Pyrazolopyrimidin-4-ol Precursors
- Starting with 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, alkylation is performed using tert-butyl bromide or iodide.
- The reaction is catalyzed by a liquid–solid phase transfer catalyst.
- The reaction proceeds at ambient temperature in DMF, providing good yields of the N-tert-butyl substituted product.
- This method is advantageous due to mild conditions and high regioselectivity for N-1 substitution.
Amination at the 5-Position
- The 5-amino group can be introduced by nucleophilic substitution or reductive amination strategies depending on the precursor.
- In some cases, direct amination is achieved by treatment with ammonia or amine sources under controlled conditions.
- This step is critical for generating the biologically active 5-amino substituent.
Cyclization Strategies
- The pyrazolo[3,4-d]pyrimidinone ring system is often constructed by cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds or related intermediates.
- Reaction conditions typically involve heating in polar solvents or acidic/basic media to promote ring closure.
Characterization and Structural Confirmation
- The synthesized compounds, including this compound, are characterized by NMR spectroscopy and X-ray crystallography.
- Crystallographic data confirm the nearly planar structure of the pyrazolopyrimidine core with slight deviations depending on substitution patterns.
- Hydrogen bonding and molecular packing are analyzed to understand intermolecular interactions.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation (N-1) | tert-butyl bromide, phase transfer catalyst | DMF | Room temp | 70-85 | High regioselectivity for N-1 alkylation |
| Amination (C-5) | Ammonia or amine source | Variable | Mild heating | 60-75 | Direct amination or substitution |
| Cyclization | Hydrazine derivative + β-dicarbonyl | Polar solvent (e.g., ethanol) | Reflux | 65-80 | Ring closure to form pyrazolopyrimidinone |
Research Findings and Optimization
- The use of liquid–solid phase transfer catalysis significantly improves alkylation efficiency and selectivity under mild conditions.
- Density Functional Theory (DFT) calculations support the stability and planarity of the synthesized compounds, which is important for their biological activity.
- Hirshfeld surface analysis and 2D fingerprint plots provide insight into molecular interactions, which may influence crystallinity and solubility.
- The preparation methods have been optimized to balance yield, purity, and scalability, making them suitable for further biological evaluation.
Q & A
Q. What are the common synthetic routes for pyrazolo[3,4-d]pyrimidin-4-one derivatives, and how can structural modifications be introduced?
The core pyrazolo[3,4-d]pyrimidin-4-one scaffold is typically synthesized via cyclization reactions. A two-step approach involves:
Condensation of substituted hydrazines with cyanoacetate derivatives in alcohol solvents (e.g., isopropyl alcohol) using triethylamine as a base .
Cyclization of intermediates in formamide or dimethylformamide (DMF) under reflux (140–150°C for 5–8 hours) to form the fused heterocycle .
For substituent modifications (e.g., tert-butyl groups), alkylation or nucleophilic substitution is performed post-cyclization. Sodium bicarbonate in DMF facilitates N-alkylation at 70°C for 2 hours .
Q. How is structural characterization of pyrazolo[3,4-d]pyrimidin-4-one derivatives validated?
- 1H NMR : Protons on the pyrazole and pyrimidine rings appear as distinct singlets or doublets in δ 7.5–8.5 ppm .
- ESI-MS : Molecular ion peaks confirm the molecular weight (e.g., [M+H]+ for C12H14N5O at m/z 244.2) .
- X-ray crystallography : Resolves bond angles and confirms regiochemistry (e.g., anti-tumor derivatives in ) .
Q. What in vitro assays are used to evaluate biological activity?
- Phosphodiesterase (PDE) inhibition : PDE5/PDE9A inhibition is measured via fluorescence-based assays using purified enzymes (IC50 values reported in nM ranges) .
- Antifungal activity : Mycelial growth inhibition (EC50) against pathogens like Valsa mali is tested using agar dilution methods .
Advanced Research Questions
Q. How can substituent optimization improve target selectivity (e.g., PDE9A vs. PDE5)?
- Structure-based drug design (SBDD) : Co-crystallization with PDE9A identifies key interactions (e.g., the tert-butyl group in PF-04447943 occupies a hydrophobic pocket, enhancing selectivity over PDE5) .
- Parallel synthesis : Libraries with varied N1 and C6 substituents (e.g., tetrahydro-2H-pyran-4-yl) are screened to balance potency and selectivity .
Q. What strategies address low solubility or bioavailability in preclinical studies?
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Metabolic stability assays : Liver microsome studies identify rapid clearance (e.g., cytochrome P450-mediated oxidation of tert-butyl groups) .
- Pharmacokinetic profiling : Rodent studies with PF-04447943 show CNS penetration correlates with synaptic plasticity enhancement, validating target engagement .
Q. What computational methods predict off-target effects or toxicity?
- Molecular docking : Pyrazolo[3,4-d]pyrimidin-4-one derivatives are docked into off-target kinases (e.g., M-Pro of SARS-CoV-2) to assess binding affinity .
- ADMET prediction : Tools like SwissADME evaluate mutagenicity and hepatotoxicity risks (e.g., chlorine substituents in HS38 increase irritation potential) .
Q. How are mechanistic studies designed for antifungal derivatives?
- Cell membrane integrity assays : Propidium iodide staining quantifies membrane permeability changes in Valsa mali treated with 8Vc (EC50 = 0.22 mg/L) .
- SEM imaging : Reveals mycelial deformation (e.g., vacuolization and hyphal collapse) post-treatment .
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
